molecular formula C21H22N2O3S B14943065 N-benzyl-7,10-dimethyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide

N-benzyl-7,10-dimethyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B14943065
M. Wt: 382.5 g/mol
InChI Key: BEQKXUSYNCCEBX-UHFFFAOYSA-N
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Description

N-benzyl-7,10-dimethyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-7,10-dimethyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the sulfonamide group through sulfonation reactions. The benzyl group can be added via benzylation reactions, and the methyl groups can be introduced through alkylation reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-7,10-dimethyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the original ones.

Scientific Research Applications

N-benzyl-7,10-dimethyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-7,10-dimethyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group, for example, can interact with enzymes or receptors, inhibiting their activity or modulating their function. The quinoline core can intercalate with DNA or RNA, affecting gene expression and cellular processes. The compound’s overall effects depend on the specific targets and pathways involved, which can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzyl-7,10-dimethyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide include other quinoline derivatives and sulfonamide-containing compounds. Examples include:

    Quinoline: A simpler structure with a wide range of applications in chemistry and medicine.

    Sulfonamide: A class of compounds known for their antibacterial properties and use in drug development.

    Benzylquinoline: A derivative with similar structural features but different functional groups.

Uniqueness

What sets this compound apart is its combination of functional groups and structural complexity. This unique combination allows it to interact with a diverse range of molecular targets and participate in various chemical reactions, making it a versatile compound for scientific research and industrial applications.

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

N-benzyl-4,8-dimethyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-7-sulfonamide

InChI

InChI=1S/C21H22N2O3S/c1-14-11-20(24)23-10-6-9-17-15(2)19(12-18(14)21(17)23)27(25,26)22-13-16-7-4-3-5-8-16/h3-5,7-8,11-12,22H,6,9-10,13H2,1-2H3

InChI Key

BEQKXUSYNCCEBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2CCCC3=C2C1=CC(=C3C)S(=O)(=O)NCC4=CC=CC=C4

Origin of Product

United States

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